N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
This compound features a partially saturated tetrahydropyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at position 1 and a 3,4-dichlorophenyl carboxamide at position 3.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-7-6-11(10-14(13)19)20-17(24)15-8-9-16(23)22(21-15)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,24) |
InChI Key |
YYFMUTIMUMXOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with a suitable ketone to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocyclic Core Variations
Tetrahydropyridazine vs. Other Heterocycles
- Target Compound : The tetrahydropyridazine core offers partial saturation, balancing rigidity and conformational flexibility. This may enhance binding to dynamic biological targets compared to fully aromatic systems.
- Yields for such compounds range from 27% to 84%, suggesting synthetic challenges influenced by substituents like trifluoromethyl groups .
- Its use as a pesticide highlights the role of saturation in modulating activity .
Substituent Effects
3,4-Dichlorophenyl Group
- Common in pesticidal compounds (e.g., propanil, fenoxacrim) due to its electron-withdrawing chlorine atoms, which enhance electrophilicity and resistance to oxidative degradation .
Carboxamide Linkage
Key Physicochemical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
